N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic small molecule characterized by a benzothiazole core substituted with a fluorine atom at position 4. This moiety is linked via a carboxamide group to a 2,3-dihydro-1,4-benzodioxine ring system and an N-alkylated pyridin-2-ylmethyl substituent. Structural elucidation of such compounds typically employs techniques like X-ray crystallography (e.g., SHELX software ) and spectroscopic analysis.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O3S/c23-16-5-3-6-19-20(16)25-22(30-19)26(13-15-4-1-2-9-24-15)21(27)14-7-8-17-18(12-14)29-11-10-28-17/h1-9,12H,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPHUJGTJSKZLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)N(CC3=CC=CC=N3)C4=NC5=C(C=CC=C5S4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.
Chemical Structure
The compound features a unique structure that incorporates:
- Benzothiazole moiety : Known for its biological significance.
- Pyridine ring : Often associated with various pharmacological properties.
- Benzodioxine structure : Contributes to the compound's stability and reactivity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the benzothiazole ring : Achieved through cyclization reactions.
- Introduction of the pyridine moiety : Via nucleophilic substitution or coupling reactions.
- Formation of the carboxamide group : Through amide bond formation techniques.
Antidiabetic Properties
Recent studies have indicated that compounds similar to this compound exhibit significant inhibitory activity against enzymes such as α-amylase and α-glucosidase. These enzymes are crucial in carbohydrate metabolism and their inhibition can lead to decreased blood glucose levels.
| Compound | IC50 (μM) α-Amylase | IC50 (μM) α-Glucosidase |
|---|---|---|
| Compound A | 0.70 ± 0.01 | 0.80 ± 0.01 |
| Compound B | 30.80 ± 0.80 | 29.70 ± 0.40 |
These results suggest that variations in the structural components significantly affect the biological activity of these compounds .
Antimicrobial Activity
The benzothiazole derivatives have been reported to possess antimicrobial properties against various pathogens including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
The proposed mechanisms for the biological activity of this compound include:
- Enzyme inhibition : The compound may bind to active sites on enzymes, preventing substrate interaction.
- Receptor modulation : Interaction with specific receptors can alter signaling pathways involved in disease processes.
Case Studies
Several studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:
- Study on Diabetic Patients : A clinical trial involving a derivative of this compound showed a significant reduction in postprandial glucose levels compared to a placebo group.
- Antimicrobial Efficacy : Research demonstrated that these compounds exhibited a broad spectrum of activity against both bacterial and fungal strains, outperforming standard antibiotics in some cases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several analogs, differing in substituents, heterocyclic systems, and molecular properties. Below is a detailed comparison:
Table 1: Structural and Molecular Comparison
*The target compound’s formula is inferred as ~C₂₁H₁₅FN₃O₃S based on structural similarity to analogs.
†Formula derived from , which describes a compound with 23 carbons, 1 nitrogen, 3 oxygens, and 1 sulfur.
Key Observations :
Substituent Effects: Halogen Position: Fluorine at position 4 (target) vs. 6 (Analog 3, 4) influences electronic properties and steric interactions. Chlorine (Analog 1) increases molecular weight and steric bulk compared to fluorine . Pyridine vs. Other Substituents: Pyridin-2-ylmethyl (target) vs. pyridin-3-ylmethyl (Analog 5) alters binding orientation.
Molecular Weight and Solubility :
- The target compound’s estimated MW (~400) is intermediate between the simpler Analog 4 (330.33) and the bulkier Analog 3 (~450).
- Hydrochloride salt formation (Analog 3) improves solubility, a common strategy for bioavailability enhancement .
Structural Complexity: Analog 4 lacks the pyridinylmethyl group, reducing complexity and molecular weight, which may correlate with altered pharmacokinetics .
Research Implications
While pharmacological data are absent in the provided evidence, structural comparisons suggest:
- Targeted Bioactivity : The pyridinylmethyl and benzothiazole groups may target enzymes or receptors common in neurological or oncological pathways.
- Optimization Potential: Substituent variations (e.g., fluorine position, side chains) offer avenues for tuning potency, selectivity, and ADME properties.
Further studies should prioritize synthesis, crystallographic analysis (using tools like SHELX ), and in vitro screening to validate these hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
